![molecular formula C17H18N6 B10855044 1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-IN-PP1 is a potent inhibitor of protein kinase D (PKD), which is a family of serine-threonine kinases involved in various cellular processes, including cell proliferation, survival, and migration . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and signal transduction.
Métodos De Preparación
The synthesis of 3-IN-PP1 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then functionalized with various substituents to enhance its inhibitory activity against PKD. The synthetic route typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Functionalization: The core structure is further modified by introducing specific functional groups that enhance its binding affinity and selectivity towards PKD.
Análisis De Reacciones Químicas
3-IN-PP1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Hydrolysis: This involves the cleavage of chemical bonds by the addition of water.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-IN-PP1 has a wide range of applications in scientific research:
Cancer Biology: It has shown potent anticancer activity by inhibiting PKD, which is involved in the proliferation and survival of cancer cells.
Signal Transduction: It is used to study the role of PKD in various signaling pathways, helping to elucidate the molecular mechanisms underlying cellular processes.
Drug Development: Its potent inhibitory activity makes it a valuable lead compound for the development of new therapeutic agents targeting PKD.
Mecanismo De Acción
3-IN-PP1 exerts its effects by binding to the active site of PKD, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of various cellular processes such as cell proliferation, survival, and migration. The molecular targets of 3-IN-PP1 include the three isoforms of PKD: PKD1, PKD2, and PKD3 .
Comparación Con Compuestos Similares
3-IN-PP1 is compared with other similar compounds, such as 1-NM-PP1 and IKK-16. While 1-NM-PP1 is also a PKD inhibitor, 3-IN-PP1 has shown a ten-fold increase in potency, making it a more effective inhibitor . Other similar compounds include various pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure but differ in their substituents and inhibitory activities .
References
Propiedades
Fórmula molecular |
C17H18N6 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N6/c1-17(2,3)23-16-13(15(18)20-9-21-16)14(22-23)11-8-19-12-7-5-4-6-10(11)12/h4-9,19H,1-3H3,(H2,18,20,21) |
Clave InChI |
RBZLXANOQRQGTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CNC4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



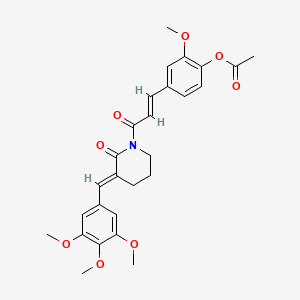
![4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)
![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)
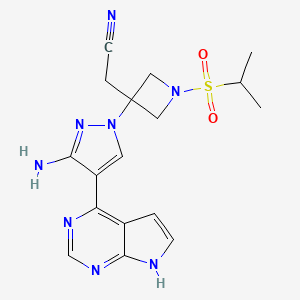
![3-Chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10854985.png)
![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
![3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)
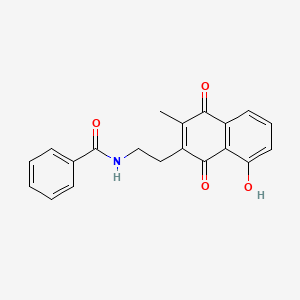
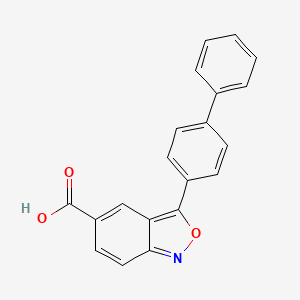
![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
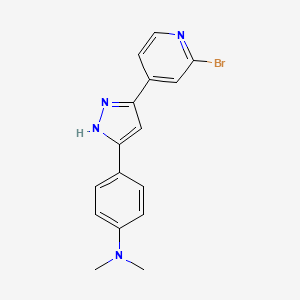

![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)